Chemical structure and properties of benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide
Chemical structure and properties of benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide
Topic: Chemical Structure and Properties of Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide (Bz-IEGR-pNA) Content Type: In-depth Technical Monograph Audience: Researchers, Senior Scientists, and Drug Development Professionals[1][2][3]
[2][3]
Executive Summary
Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide (Bz-IEGR-pNA) is a highly specific, chromogenic peptide substrate designed for the kinetic evaluation of Coagulation Factor Xa (FXa).[2][3] Its utility spans from fundamental enzymology to high-throughput screening of anticoagulant pharmacotherapies (e.g., heparin, rivaroxaban, apixaban).[1][2][3]
This guide provides a rigorous analysis of the molecule’s chemical architecture, mechanistic action, and experimental application. It moves beyond basic product sheets to address the causal factors influencing assay sensitivity, solubility, and kinetic data integrity.
Chemical Architecture and Identity
Bz-IEGR-pNA is a synthetic oligopeptide derivative.[2][3] Its design is tripartite, consisting of a hydrophobic cap, a recognition sequence, and a reporter group.
Structural Composition[3][5]
-
N-Terminal Cap (Benzoyl): Enhances affinity for the enzyme's hydrophobic pocket and blocks aminopeptidase degradation.[1][2][3]
-
Peptide Sequence (Ile-Glu-Gly-Arg): The specific tetrapeptide sequence recognized by the S1-S4 subsites of the Factor Xa active site.[1][2][3]
-
C-Terminal Reporter (p-Nitroanilide): A chromogenic leaving group linked via an amide bond to the C-terminal Arginine.[2][3]
Key Physicochemical Data
| Property | Specification |
| Chemical Name | N-benzoyl-L-isoleucyl-L-glutamylglycyl-L-arginine-p-nitroanilide |
| Common Abbreviation | Bz-IEGR-pNA (or S-2222 equivalent) |
| CAS Number | 59068-47-2 (Free base) / 1325307-57-0 (Acetate salt) |
| Molecular Formula | |
| Molecular Weight | ~697.75 Da (Free base); ~757.8 Da (Acetate salt) |
| Solubility | Soluble in DMSO (>10 mg/mL); Poorly soluble in pure water.[1][2][3] |
| Appearance | White to off-white lyophilized powder.[1][3] |
| Purity Standard |
Mechanistic Action: The Hydrolysis Event
The utility of Bz-IEGR-pNA relies on the amidolytic activity of Factor Xa.[1] The enzyme recognizes the IEGR motif. The catalytic triad of FXa (His57, Asp102, Ser195) executes a nucleophilic attack on the peptide bond between Arginine and the p-nitroanilide moiety.
Reaction Stoichiometry
[1][2][3]Mechanism Visualization
The following diagram illustrates the cleavage mechanism and the resulting signal generation.
Figure 1: Catalytic hydrolysis of Bz-IEGR-pNA by Factor Xa. The enzyme recycles, allowing for signal amplification over time.
Experimental Application: The Protocol
Reagents and Preparation[6][7][8][9][10][11]
-
Assay Buffer (pH 8.4):
-
150 mM NaCl[1]
-
0.1% BSA (Crucial: prevents FXa adsorption to plasticware).[1][2][3]
-
Note on Calcium: While physiological FXa requires
, amidolytic assays on small peptide substrates often proceed efficiently without it.[1][2][3] However, adding 5 mM is standard practice to stabilize the enzyme structure.
-
Substrate Stock (Bz-IEGR-pNA):
-
Dissolve lyophilized powder in 100% DMSO to create a 20 mM Master Stock.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
-
-
Enzyme (Factor Xa):
Step-by-Step Assay Workflow
| Step | Action | Scientific Rationale |
| 1 | Prepare Plate | Use a 96-well clear, flat-bottom microplate. |
| 2 | Add Buffer | Add 100 µL of Assay Buffer to blank wells. |
| 3 | Add Enzyme | Add 50 µL of FXa (or test sample) to reaction wells. |
| 4 | Inhibitor (Opt) | If testing drugs (e.g., Rivaroxaban), add 10 µL of compound and incubate for 10 min at 37°C. |
| 5 | Substrate Spike | Dilute 20 mM Master Stock to 4 mM in water (intermediate).[1][2][3] Add 50 µL to wells (Final conc: ~1 mM). |
| 6 | Kinetic Read | Immediately measure Absorbance at 405 nm every 30 seconds for 10-20 minutes at 37°C. |
Workflow Visualization
Figure 2: Optimized experimental workflow for FXa chromogenic assay.
Kinetic Analysis and Data Interpretation
Determining Activity
The activity is proportional to the rate of p-nitroaniline (pNA) release.[1][3][4]
-
Extinction Coefficient (
): The molar extinction coefficient of pNA at 405 nm is approximately 9.6 to 10.0 mM⁻¹cm⁻¹ (pH dependent).[1][2][3] -
Pathlength (
): In a standard 96-well plate with 200 µL volume, .
Formula for Volumetric Activity (Units/mL):
Kinetic Constants ( and )
To characterize FXa kinetics:
-
Run the assay with varying substrate concentrations (e.g., 0.1 mM to 3.0 mM).
-
Plot Initial Velocity (
) vs. Substrate Concentration .[1][2][3] -
Fit to the Michaelis-Menten equation.
Troubleshooting: The Senior Scientist's Notes
Solubility Issues (Precipitation)
Bz-IEGR-pNA is hydrophobic.[1][2][3] If you dilute the DMSO stock directly into a high-salt buffer, it may precipitate (cloudiness).[1][2][3]
-
Solution: Perform an intermediate dilution in pure water before adding to the reaction buffer, or ensure the final DMSO concentration in the well is < 5%.
Spontaneous Hydrolysis (High Background)
If blank wells turn yellow over time:[1][2][3]
-
Cause: High pH (> 9.[1][3]0) or contamination with proteases.[1][2][3]
-
Solution: Verify Buffer pH is 7.4–8.4. Use molecular biology grade water.
Non-Linear Kinetics
If the absorbance curve flattens quickly:
-
Cause: Substrate depletion (enzyme concentration too high).[1][2][3]
-
Solution: Dilute the enzyme 1:10 or 1:100. The linear range should last at least 10 minutes.
References
-
Lottenberg, R., & Jackson, C. M. (1983).[2][3] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564.[2][3] Retrieved from [Link]
-
Harenberg, J., et al. (2011).[2][3][5] Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability. Journal of Thrombosis and Thrombolysis. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PubChemLite - Bz-ile-glu-gly-arg-pna (C32H43N9O9) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PubMed [pubmed.ncbi.nlm.nih.gov]
